Hexyl 3-nitrobenzoate Hexyl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 117375-29-8
VCID: VC4071572
InChI: InChI=1S/C13H17NO4/c1-2-3-4-5-9-18-13(15)11-7-6-8-12(10-11)14(16)17/h6-8,10H,2-5,9H2,1H3
SMILES: CCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Hexyl 3-nitrobenzoate

CAS No.: 117375-29-8

Cat. No.: VC4071572

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Hexyl 3-nitrobenzoate - 117375-29-8

Specification

CAS No. 117375-29-8
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name hexyl 3-nitrobenzoate
Standard InChI InChI=1S/C13H17NO4/c1-2-3-4-5-9-18-13(15)11-7-6-8-12(10-11)14(16)17/h6-8,10H,2-5,9H2,1H3
Standard InChI Key VGRRRDVLGXQNFG-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

Hexyl 3-nitrobenzoate belongs to the family of nitroaromatic esters, combining the electron-withdrawing nitro group with the lipophilic hexyl chain. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
Density~1.2–1.3 g/cm³ (estimated)
Melting PointNot explicitly reported
Boiling Point>250°C (decomposes before boiling)
SolubilityInsoluble in water; soluble in ethanol, acetone
Refractive Index~1.52 (estimated)

The compound’s insolubility in water arises from its nonpolar hexyl chain, while the nitro group enhances stability against hydrolysis . Spectral characterization via NMR and IR typically reveals signatures of the ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Synthesis and Manufacturing

Nitration of Hexyl Benzoate

The most direct route involves nitrating hexyl benzoate using a mixture of concentrated nitric and sulfuric acids, analogous to the synthesis of methyl 3-nitrobenzoate :

  • Cooling: Hexyl benzoate is dissolved in sulfuric acid under ice-cooling to maintain temperatures below 10°C .

  • Nitrating Mixture: A pre-cooled blend of HNO₃ and H₂SO₄ is added dropwise to prevent overheating .

  • Reaction Quenching: The mixture is poured onto crushed ice to precipitate the product .

  • Purification: Recrystallization from ethanol-water yields pure crystals .

Key Reaction:
C₆H₅COO(CH₂)₅CH₃ + HNO₃ → C₆H₄(NO₂)COO(CH₂)₅CH₃ + H₂O\text{C₆H₅COO(CH₂)₅CH₃ + HNO₃ → C₆H₄(NO₂)COO(CH₂)₅CH₃ + H₂O}

Fischer Esterification of 3-Nitrobenzoic Acid

An alternative method employs Fischer esterification, reacting 3-nitrobenzoic acid with hexanol under acidic conditions :

  • Acid Catalysis: Sulfuric acid facilitates protonation of the carboxylic acid.

  • Reflux: The mixture is heated to reflux (110–120°C) for 4–6 hours.

  • Work-Up: The product is extracted with diethyl ether and purified via distillation .

Advantages: This method avoids the hazards of nitrating agents but requires anhydrous conditions to favor ester formation .

Applications and Industrial Relevance

While specific applications of hexyl 3-nitrobenzoate are understudied, its structural analogs are employed in:

  • Pharmaceuticals: As intermediates in nitro-containing drug syntheses .

  • Agrochemicals: Nitro esters serve as precursors for herbicides and insecticides .

  • Polymer Chemistry: Functionalized esters modify polymer solubility and reactivity .

The hexyl chain’s lipophilicity may enhance bioavailability in drug formulations or compatibility with nonpolar matrices in material science .

Hazard TypePrecautionsSource
ToxicityHarmful if swallowed (H302)
CorrosivityAvoid contact with skin/eyes
Environmental ImpactToxic to aquatic life; dispose via hazardous waste protocols

Handling Recommendations:

  • Use nitrile gloves and safety goggles.

  • Work in a fume hood to avoid inhalation.

  • Store in sealed containers at room temperature .

Analytical Characterization

Modern techniques for verifying purity and structure include:

  • NMR Spectroscopy: Distinct signals for the hexyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 8.0–8.5 ppm) .

  • IR Spectroscopy: Peaks at 1705 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 251.28 and fragment ions at m/z 121 (C₆H₅NO₂⁺) .

Regulatory and Environmental Considerations

No specific regulations target hexyl 3-nitrobenzoate, but general guidelines for nitro compounds apply:

  • EPA: Classified as a hazardous waste (D003) due to nitro groups .

  • REACH: Requires registration for manufacturing volumes >1 ton/year .

Research Directions and Knowledge Gaps

Current literature lacks studies on:

  • Thermal Stability: Decomposition pathways above 250°C.

  • Biological Activity: Potential antimicrobial or anticancer properties.

  • Green Synthesis: Catalytic methods to reduce sulfuric acid usage .

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